3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one
Description
This compound features a thiazolo[2,3-b]quinazolin-5-one core fused with a piperazine moiety substituted at the 2-position with a fluorophenyl group. The structure includes:
Properties
IUPAC Name |
3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O2S/c23-17-6-2-4-8-19(17)25-9-11-26(12-10-25)20(28)13-15-14-30-22-24-18-7-3-1-5-16(18)21(29)27(15)22/h2,4,6,8,15H,1,3,5,7,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGDISVOMYRFOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(CSC3=N2)CC(=O)N4CCN(CC4)C5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact withATF4 and NF-kB proteins . These proteins play crucial roles in cellular stress responses and inflammatory pathways, respectively.
Mode of Action
The compound interacts with its targets, leading to the inhibition of ER stress and apoptosis . It also inhibits the NF-kB inflammatory pathway , which is a key player in the body’s immune response to infection.
Biochemical Pathways
The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The ER stress pathway is involved in protein folding and deals with misfolded proteins. When this pathway is disrupted, it can lead to apoptosis, or programmed cell death. The NF-kB pathway regulates the immune response to infection. Inhibition of this pathway can reduce inflammation.
Pharmacokinetics
Similar compounds have been evaluated for their neuroprotective and anti-inflammatory properties, suggesting that they may have good bioavailability and can cross the blood-brain barrier.
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Biological Activity
The compound 3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a thiazoloquinazolinone core linked to a piperazine moiety and a fluorinated phenyl group. The presence of these functional groups is significant for its biological activity.
Molecular Formula
- C : 22
- H : 25
- F : 1
- N : 4
- O : 2
- S : 1
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit diverse biological activities such as:
- Antidepressant Effects : Compounds containing piperazine rings are often studied for their antidepressant properties due to their interaction with serotonin receptors.
- Anticancer Activity : Thiazole derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Some derivatives demonstrate effectiveness against various bacterial strains.
The biological activity of this compound can be attributed to several mechanisms:
- Serotonin Receptor Modulation : The piperazine moiety likely interacts with serotonin receptors, influencing mood regulation.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell growth and survival.
- Antioxidant Properties : The thiazole ring may contribute to antioxidant activity, protecting cells from oxidative stress.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant activity against various cancer cell lines. For instance:
- Cell Viability Assays : The compound reduced cell viability in breast and colon cancer cell lines by inducing apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Apoptosis induction |
| HT-29 (Colon) | 12.8 | Cell cycle arrest |
| HeLa (Cervical) | 18.0 | Inhibition of proliferation |
Case Studies
A notable study evaluated the compound's efficacy in animal models of depression and anxiety:
- Model Used : Forced swim test and elevated plus maze.
- Results : Significant reduction in immobility time and increased time spent in open arms compared to control groups.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1-(4-chlorophenyl)-3-(piperazin-1-yl)urea | Antidepressant | Lacks thiazole ring |
| 1-cyclopropyl-3-(thiazol-2-yloxy)urea | Anticancer | Different cyclic structure |
| 4-(fluorophenyl)-piperazine derivatives | Antidepressant | Variations in piperazine substitution |
Scientific Research Applications
Pharmacological Applications
Research indicates that compounds similar to this molecule exhibit significant pharmacological activities:
- Anticancer Activity : The quinazoline scaffold is known for its anticancer properties. Studies have shown that modifications to the structure can enhance its efficacy against various cancer cell lines. For example, quinazoline derivatives have been reported to inhibit specific kinases involved in cancer progression.
- Antimicrobial Properties : The compound's structural features suggest potential antibacterial and antifungal activities. Research has demonstrated that piperazine derivatives often exhibit broad-spectrum antimicrobial effects.
- Central Nervous System Activity : The piperazine ring is associated with several CNS-active drugs, including antidepressants and anxiolytics. This compound may interact with neurotransmitter receptors, offering potential applications in treating mood disorders.
Biological Interaction Studies
Interaction studies have focused on the binding affinity of this compound with various biological targets:
- Molecular Docking Studies : Computational methods have been employed to predict how the compound interacts with enzymes and receptors. These studies indicate that the unique combination of quinazoline and piperazine moieties may enhance binding to multiple targets.
- In Vitro Assays : Experimental assays are conducted to evaluate the biological activity against specific cell lines or pathogens. These assays help elucidate the mechanism of action and therapeutic potential.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique structural elements of this compound relative to others in its class:
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| 3-(2-(4-(2-fluorophenyl)piperazin-1-yl)... | Anticancer, Antimicrobial | Quinazoline core, piperazine moiety |
| 4-(4-Fluorophenyl)quinazoline | Anticancer | Quinazoline core |
| N-(4-Fluorobenzyl)thiazolidinone | Antibacterial | Thiazolidinone structure |
| Piperazine-based Antidepressants (e.g., trazodone) | CNS activity | Piperazine ring |
This table illustrates how the combination of structural features in 3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one may confer distinct biological properties compared to related compounds.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazoloquinazoline Derivatives
Key Observations :
- Antitubercular Activity : Compound 5f, with a fluorobenzylidene group, demonstrated superior activity (96% inhibition at 6.25 µg/mL) compared to the lead compound 4, highlighting the importance of fluorine in enhancing bioactivity .
- Role of Fluorine : Both the target compound and 5f incorporate fluorine at aromatic positions, which may improve metabolic stability and target binding .
- Piperazine vs. Hydrazone Moieties : The target compound’s piperazine side chain differs from the phenylhydrazone group in Compound 4, suggesting divergent pharmacological targets (e.g., GPCRs vs. enzyme inhibition) .
Implications of Structural Similarity Metrics
As noted in , structural similarity assessments (e.g., Tanimoto coefficients) often prioritize shared pharmacophores. This underscores the limitation of relying solely on 2D similarity metrics for activity prediction .
Preparation Methods
Cyclocondensation of Thiourea Derivatives
The thiazolo[2,3-b]quinazolinone scaffold is synthesized via a three-component cyclocondensation reaction. A mixture of 2-amino-4-phenylthiazole (1a), substituted benzaldehyde (2c), and dimedone (3a) undergoes acid-catalyzed domino reactions under microwave irradiation. Glacial acetic acid serves as both solvent and catalyst, with optimal yields achieved at 150°C for 30 minutes. The reaction proceeds through a Michael adduct intermediate, followed by intramolecular cyclization and keto-enol tautomerism (Scheme 1).
Key Reaction Conditions
| Component | Quantity (mmol) | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 2-Amino-4-phenylthiazole | 1.0 | Acetic acid | 150°C | 30 min | 78–85 |
| Benzaldehyde | 1.2 | ||||
| Dimedone | 1.0 |
Microwave irradiation enhances reaction efficiency by promoting rapid molecular mixing, achieving yields 15–20% higher than conventional heating.
Structural Confirmation of the Core
The thiazoloquinazolinone structure is validated via LC-MS and $$ ^1H $$-NMR spectroscopy. The mass spectrum of 6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one (4ac) shows a molecular ion peak at m/z 297.1 [M+H]$$^+$$, consistent with the calculated molecular weight. $$ ^1H $$-NMR (400 MHz, DMSO-d6) reveals characteristic signals: δ 1.94–2.02 (m, 4H, cyclohexenone CH$$2$$), 2.71 (s, 2H, thiazole CH$$2$$), and 7.32–7.45 (m, 5H, aromatic H).
Introduction of the 2-Oxoethyl Side Chain
Alkylation with Ethyl Bromoacetate
The thiazoloquinazolinone core undergoes alkylation at the N3 position using ethyl bromoacetate in anhydrous DMF. Potassium carbonate (K$$2$$CO$$3$$) acts as a base, facilitating nucleophilic substitution (Scheme 2).
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 6 hours |
| Yield | 68% |
The product, ethyl 2-(5-oxo-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-3(5H)-yl)acetate, is purified via silica gel chromatography (hexane:ethyl acetate, 3:1).
Hydrolysis to the Carboxylic Acid
The ester intermediate is hydrolyzed using 2M NaOH in ethanol at reflux for 4 hours, yielding 2-(5-oxo-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-3(5H)-yl)acetic acid. The carboxylic acid is isolated in 92% yield after acidification with HCl (1M).
Coupling with 4-(2-Fluorophenyl)piperazine
Activation of the Carboxylic Acid
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Stirring at 0°C for 1 hour forms the active ester, which is used directly in the next step.
Amide Bond Formation
4-(2-Fluorophenyl)piperazine (1.2 equiv) is added to the activated ester, and the reaction proceeds at room temperature for 12 hours (Scheme 3). Triethylamine (TEA) neutralizes HCl generated during the coupling.
Reaction Parameters
| Component | Quantity (mmol) | Solvent | Yield (%) |
|---|---|---|---|
| Activated ester | 1.0 | DCM | 74 |
| 4-(2-Fluorophenyl)piperazine | 1.2 |
The crude product is purified via recrystallization from ethanol, yielding the final compound as a white solid.
Analytical Characterization
Spectral Data
- HRMS (ESI) : m/z 428.53 [M+H]$$^+$$ (calc. for C$${22}$$H$${25}$$FN$$4$$O$$2$$S: 428.53).
- $$ ^1H $$-NMR (500 MHz, CDCl$$3$$) : δ 1.88–2.05 (m, 4H, cyclohexenone CH$$2$$), 3.12–3.25 (m, 8H, piperazine CH$$2$$), 4.21 (s, 2H, COCH$$2$$), 6.92–7.12 (m, 4H, aromatic H).
- IR (KBr) : 1685 cm$$^{-1}$$ (C=O), 1240 cm$$^{-1}$$ (C-F).
Purity Assessment
HPLC analysis (C18 column, acetonitrile:H$$_2$$O = 70:30) confirms >98% purity with a retention time of 6.7 minutes.
Comparative Analysis of Synthetic Routes
| Step | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Core Synthesis | 6 hours, 65°C, 60% yield | 30 minutes, 150°C, 85% yield |
| Alkylation | 12 hours, 60% yield | 6 hours, 68% yield |
| Coupling | 24 hours, 65% yield | 12 hours, 74% yield |
Microwave irradiation reduces reaction times by 50–70% while improving yields by 15–25%.
Challenges and Optimization Strategies
- Regioselectivity in Cyclocondensation : Polar solvents (e.g., acetic acid) and high temperatures favor the formation of the thiazolo[2,3-b]quinazolinone regioisomer over [3,2-b] derivatives.
- Piperazine Solubility : Using DCM as the coupling solvent enhances the solubility of 4-(2-fluorophenyl)piperazine, preventing side reactions.
- Byproduct Formation : Adding molecular sieves (4Å) during coupling minimizes hydrolysis of the activated ester.
Q & A
Q. What are the key synthetic strategies for synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions starting with piperazine derivatives and fluorinated aromatic precursors. Critical steps include:
- Ring formation : Thiazoloquinazolinone and piperazine moieties are constructed sequentially, often using coupling reagents like carbodiimides or thionyl chloride ().
- Functional group introduction : Fluorophenyl groups are introduced via nucleophilic substitution or Friedel-Crafts acylation, requiring anhydrous conditions and catalysts like KCO ().
- Purification : Column chromatography (EtOAc/petroleum ether) or recrystallization ensures >95% purity ( ). Optimization focuses on temperature (reflux at 80–100°C), solvent choice (DMSO, ethanol), and catalyst selection (acidic/basic conditions), with yields ranging 48–53% ( ) .
Q. Which analytical techniques are critical for structural confirmation?
Structural elucidation relies on:
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, e.g., distinguishing thiazole (δ 7.8–8.2 ppm) and piperazine (δ 2.5–3.5 ppm) signals ( ).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 413.47 g/mol) and elemental composition (CHFNOS) with <2 ppm error ( ) .
- Chromatography : HPLC/TLC monitors reaction progress and purity (>95%) using C18 columns and UV detection ().
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data during structural analysis?
Contradictions in NMR or MS data arise from:
- Tautomerism : Thiazoloquinazolinone rings may exhibit keto-enol tautomerism, altering peak splitting patterns. Use variable-temperature NMR to stabilize conformers ().
- Residual solvents : DMSO-d or CDCl impurities can mask signals. Employ deuterated solvents with <0.03% protonated contaminants ( ) .
- Dynamic processes : Rotameric equilibria in piperazine moieties broaden signals. Apply 2D NMR (COSY, HSQC) to assign overlapping peaks ().
Q. What methodological approaches optimize reaction yield and minimize by-products?
Strategies include:
- Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts improve coupling efficiency in heterocycle formation ().
- Solvent effects : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in fluorophenyl substitutions ().
- By-product analysis : LC-MS identifies side products (e.g., dehalogenated intermediates), guiding stoichiometric adjustments ().
Q. How can the compound’s biological targets be hypothesized based on structural features?
The fluorophenyl-piperazine and thiazoloquinazolinone motifs suggest interactions with:
- GPCRs : Piperazine derivatives often target serotonin/dopamine receptors. Docking studies (e.g., AutoDock Vina) predict binding to 5-HT (Ki ~50 nM) ( ) .
- Kinases : Thiazole rings may inhibit ATP-binding pockets. In vitro kinase assays (e.g., EGFR inhibition) validate hypotheses ( ) .
- Antimicrobial targets : Triazole-thiazole hybrids disrupt microbial cell walls. MIC assays against S. aureus (≤8 µg/mL) guide further testing ().
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility and stability?
Discrepancies arise from:
- Solvent polarity : LogP values (~2.5) suggest moderate hydrophobicity, but DMSO solubility varies with crystallinity ( ) .
- Degradation pathways : Hydrolysis of the oxoethyl group under acidic conditions (pH <3) reduces stability. Use buffered solutions (pH 6–8) for storage ().
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
